Bpe disaccharide
Description
However, the abbreviation "BPE" appears in two distinct contexts:
- Biomedical contexts: In breast imaging studies, "BPE" refers to Background Parenchymal Enhancement, a radiological feature unrelated to disaccharides .
Given this ambiguity, the article will focus on disaccharides broadly, leveraging structural and functional comparisons from the evidence.
Properties
CAS No. |
86126-02-5 |
|---|---|
Molecular Formula |
C12H24N2O9 |
Molecular Weight |
340.33 g/mol |
IUPAC Name |
(2R,3R,4S,5R)-2-amino-6-[(2R,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5-trihydroxyhexanal |
InChI |
InChI=1S/C12H24N2O9/c13-4(1-15)8(18)9(19)5(17)3-22-12-7(14)11(21)10(20)6(2-16)23-12/h1,4-12,16-21H,2-3,13-14H2/t4-,5+,6+,7+,8+,9+,10+,11+,12+/m0/s1 |
InChI Key |
FTAUCPHQWYMDQN-HCPRZREOSA-N |
SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)N)O)O)O)N)O)O)O |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC[C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC(C(C(C(C=O)N)O)O)O)N)O)O)O |
Synonyms |
2-amino-6-O-(2-amino-2-deoxy-beta-D-glucopyranosyl)-2-deoxy-D-glucose 2-amino-6-O-(2-amino-2-deoxy-glucopyranosyl)-2-deoxyglucose Bordetella pertussis endotoxin disaccharide BPE disaccharide |
Origin of Product |
United States |
Comparison with Similar Compounds
Overview of Disaccharides in the Evidence
Disaccharides are carbohydrates composed of two monosaccharides linked via glycosidic bonds. Key examples from the evidence include:
Comparative Analysis of Disaccharides
Structural Comparisons
- Glycosidic Bonds: HA: β-1,3 and β-1,4 linkages create a linear, rigid structure . Trehalose: α-1,1 linkage confers nonreducing properties and high thermal stability . Carrageenan: Alternating β-1,3 and α-1,4 bonds with sulfation patterns determining gel strength (e.g., κ-carrageenan vs. ι-carrageenan) . HS Disaccharides: Variably sulfated (e.g., NS6S, TriS) with ion-pairing LC-MS used for quantification .
- Functional Groups: Naringin: Contains a flavanone aglycone and neohesperidose, contributing to antioxidant activity . ADL: Azide group enables bioorthogonal reactions, unlike natural disaccharides .
Analytical Challenges
Q & A
Q. What are the standard methodologies for structural characterization of BPE disaccharide, and how are they validated?
Structural elucidation of this compound typically employs a combination of chromatographic separation (e.g., HPLC, UPLC) and spectroscopic techniques (e.g., NMR, MS). For example:
- HPLC-Q-TOF-MS/MS enables precise identification of glycosidic linkages by analyzing fragmentation patterns of disaccharide standards .
- 1D/2D NMR resolves stereochemistry and confirms α/β configurations of glycosidic bonds, as demonstrated in trehalulose characterization . Validation involves cross-referencing results with synthetic standards or enzymatic digestion products (e.g., chondroitin sulfate disaccharides analyzed via HPLC after exhaustive enzyme treatment) .
Q. How can enzymatic digestion protocols be optimized to isolate this compound from complex polysaccharides?
- Enzyme selection : Use substrate-specific enzymes (e.g., chondroitinase for chondroitin sulfate degradation) to cleave specific glycosidic bonds.
- Digestion conditions : Adjust pH, temperature, and enzyme-to-substrate ratios to balance efficiency and specificity. For example, week-long digestions with periodic enzyme replenishment achieved >90% disaccharide release in chondroitin sulfate studies .
- Post-digestion analysis : Combine HPLC with MS/MS to verify disaccharide purity and quantify yields .
Q. What quality control measures ensure reproducibility in disaccharide synthesis or isolation?
- Batch consistency : Use HPLC peptide content analysis to monitor purity and minimize batch-to-batch variability in synthetic analogs .
- Purity validation : Employ RPIP-UPLC-MS for compositional analysis, as seen in heparosan-derived disaccharide studies .
Advanced Research Questions
Q. How can contradictory data on disaccharide binding modes (e.g., B-C vs. A-B sites) be resolved?
Conflicting binding site data, such as those observed in ganglioside-BoNT/A interactions, require multi-technique validation :
- Molecular docking simulations predict binding conformations (e.g., φ angles of glycosidic linkages).
- CORCEMA-ST analysis calculates theoretical NOE factors from docked structures and compares them with experimental trNOESY/STD-NMR data to validate binding modes (e.g., RNOE factors of 0.74 vs. 0.44 resolved B-C vs. A-B site conflicts) .
- Mutagenesis studies or isothermal titration calorimetry (ITC) can further test binding hypotheses.
Q. What strategies are effective for analyzing non-canonical disaccharide conformations in dynamic systems?
- Principal Component Analysis (PCA) : Reduces multidimensional MS/MS data to identify glycosidic linkage patterns (e.g., α-(1→1) vs. β-(1→4)) .
- Dynamic NMR : Captures transient conformations in solution, critical for studying flexible disaccharides like trehalulose .
- Molecular dynamics (MD) simulations : Model conformational landscapes and validate against experimental NMR or crystallographic data.
Q. How can researchers address limitations in disaccharide quantification when dealing with low-abundance or labile species?
- Isotope-labeled internal standards : Improve accuracy in LC-MS/MS quantification, especially for labile disaccharides prone to degradation.
- Preparative HPLC : Isolate trace disaccharides for concentrated NMR analysis, as done in trehalulose identification .
- Sensitivity optimization : Use microcoil NMR probes or high-resolution mass spectrometers (e.g., Orbitrap) for low-abundance detection .
Methodological Challenges and Solutions
Q. What experimental designs mitigate biases in disaccharide functional studies (e.g., receptor binding assays)?
- Blinded analysis : Separate data collection and interpretation teams to reduce confirmation bias.
- Negative controls : Include non-binding disaccharide analogs (e.g., maltose in GM1a-BoNT/A studies) to validate specificity .
- Dose-response curves : Quantify binding affinities (e.g., IC50 values) to distinguish specific vs. nonspecific interactions.
Q. How can researchers reconcile discrepancies between in silico predictions and empirical data in disaccharide studies?
- Iterative refinement : Adjust docking parameters (e.g., solvation effects, force fields) to align simulated and experimental NOE/RDC data .
- Hybrid methods : Combine docking with machine learning (e.g., random forest classifiers trained on MS/MS spectra) to improve prediction accuracy .
Data Interpretation and Reporting
Q. How should researchers document disaccharide characterization for reproducibility?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
